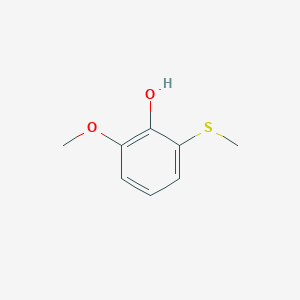
2-Methoxy-6-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(methylthio)phenol is an organic compound with the molecular formula C8H10O2S It is a phenolic compound characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methylthio)phenol can be achieved through several methods. One common approach involves the methylation of 2-hydroxy-6-(methylthio)phenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or sulfoxides.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Methoxy-6-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(methylthio)phenol involves its interaction with various molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but lacks the methylthio group.
2-Methoxy-4-methylphenol: Similar structure with a methyl group instead of a methylthio group.
2-Methoxy-6-ethylphenol: Similar structure with an ethyl group instead of a methylthio group.
Uniqueness
2-Methoxy-6-(methylthio)phenol is unique due to the presence of both methoxy and methylthio groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-methoxy-6-methylsulfanylphenol |
InChI |
InChI=1S/C8H10O2S/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3 |
InChI Key |
YFRVGWLCVSLYGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















